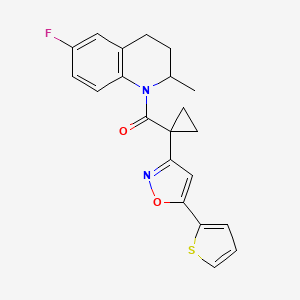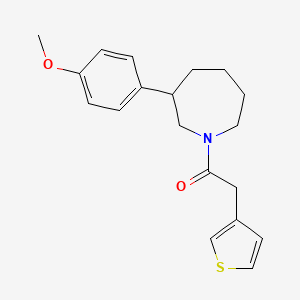
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone" is a complex chemical entity that falls under the category of synthetic organic compounds This compound is characterized by its unique structural components, including a quinoline ring, an isoxazole ring, a cyclopropyl group, and other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps often include:
Formation of the quinoline ring: : This could involve the cyclization of an appropriate aniline derivative with a suitable reagent.
Introduction of the fluorine atom: : This step often requires specific fluorinating agents under controlled conditions.
Synthesis of the isoxazole ring: : This might be achieved through the reaction of a nitrile oxide with an alkene or alkyne.
Formation of the cyclopropyl group: : This could be introduced via cyclopropanation reactions using diazo compounds.
Coupling of these subunits: : The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound would require optimization of these steps to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the quinoline and isoxazole rings, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can target the same rings or the carbonyl group, resulting in the corresponding reduced forms.
Substitution: : The compound is prone to nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate, chromic acid, or m-chloroperbenzoic acid.
Reducing agents: : Including lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reactions: : Reagents like alkyl halides, acyl halides, or sulfonyl chlorides, often under basic or acidic conditions.
Major Products: : The major products of these reactions would depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: : It can serve as an intermediate in the synthesis of more complex molecules or as a building block for various heterocyclic compounds.
Biology: : The compound might exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: : This compound can be used in the development of new materials, agrochemicals, or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would largely depend on its interaction with specific molecular targets. These could include:
Enzymes: : The compound might inhibit or activate certain enzymes by binding to their active sites.
Receptors: : It could interact with cellular receptors, modulating signal transduction pathways.
Proteins: : The compound might bind to proteins, altering their structure and function.
Comparación Con Compuestos Similares
When compared to other similar compounds, such as those with slightly different substituents on the quinoline or isoxazole rings, this compound may exhibit unique properties due to the presence of the fluorine atom and the specific arrangement of its functional groups.
Similar Compounds
Compounds with different halogen substituents: : For instance, (6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone.
Compounds with modifications on the isoxazole ring: : Such as (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(5-(pyridin-2-yl)isoxazol-3-yl)cyclopropyl)methanone.
Propiedades
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-13-4-5-14-11-15(22)6-7-16(14)24(13)20(25)21(8-9-21)19-12-17(26-23-19)18-3-2-10-27-18/h2-3,6-7,10-13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBMYSZPCYSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3(CC3)C4=NOC(=C4)C5=CC=CS5)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2565027.png)




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)



![3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2565044.png)
